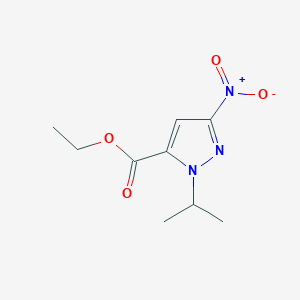

Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate

Description

Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a nitro (-NO₂) group at the 3-position, an isopropyl substituent at the 1-position, and an ethyl carboxylate (-COOEt) group at the 5-position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity. This compound’s synthesis typically involves cyclocondensation of hydrazines with β-keto esters, followed by nitration and alkylation steps .

Properties

IUPAC Name |

ethyl 5-nitro-2-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-4-16-9(13)7-5-8(12(14)15)10-11(7)6(2)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHJKLXWZBJJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101197180 | |

| Record name | Ethyl 1-(1-methylethyl)-3-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245772-15-9 | |

| Record name | Ethyl 1-(1-methylethyl)-3-nitro-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(1-methylethyl)-3-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl acetoacetate with isopropyl hydrazine and a nitrating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product . The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Aqueous sodium hydroxide.

Cyclization: Various cyclization agents depending on the desired product.

Major Products Formed

Reduction: Ethyl 1-isopropyl-3-amino-1H-pyrazole-5-carboxylate.

Hydrolysis: 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid.

Cyclization: Various fused heterocyclic compounds.

Scientific Research Applications

Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in proton transfer processes also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Substituent-Driven Reactivity and Properties

The compound’s reactivity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally similar pyrazole esters:

Key Observations :

- Nitro Group Impact : The 3-nitro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the 4-nitrophenyl group in introduces extended conjugation for optical applications.

- Alkyl vs.

- Carboxylate vs. Carboxamide : The ethyl carboxylate group offers ester-like reactivity (hydrolysis to carboxylic acids), while carboxamide derivatives are more stable under physiological conditions, making them preferable in medicinal chemistry.

Biological Activity

Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a unique substitution pattern that contributes to its chemical reactivity and biological activity. The presence of the nitro group allows for various chemical transformations, including reduction and hydrolysis, leading to the formation of several active derivatives such as ethyl 1-isopropyl-3-amino-1H-pyrazole-5-carboxylate and 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo reduction to generate reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound's ability to form hydrogen bonds and participate in proton transfer processes enhances its interaction with biological macromolecules.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibition of growth. In vitro studies have shown that the compound can disrupt bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation. This activity positions this compound as a candidate for developing anti-inflammatory therapies .

Antitumor Activity

Emerging evidence suggests that pyrazole derivatives, including this compound, may possess antitumor properties. They have been shown to inhibit key pathways involved in cancer cell proliferation and survival, making them potential leads for anticancer drug development .

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings .

- Anti-inflammatory Assessment : In a model of acute inflammation, this compound significantly reduced edema formation and cytokine levels, indicating its therapeutic potential in treating inflammatory diseases .

- Antitumor Evaluation : In vitro tests against various cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values comparable to established chemotherapeutics, underscoring its potential as an anticancer agent .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate?

- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl compounds, followed by nitration. Key steps include:

- Cyclocondensation : Reacting ethyl hydrazine with a β-ketoester (e.g., ethyl acetoacetate) under controlled pH and temperature to form the pyrazole core .

- Nitration : Introducing the nitro group using a nitric acid-sulfuric acid mixture. Temperature control (<5°C) prevents side reactions like oxidation or ring decomposition .

- Purification : Column chromatography or recrystallization ensures ≥95% purity. Monitor by TLC and NMR for intermediate validation.

- Challenges : Competing substituent effects (e.g., steric hindrance from the isopropyl group) may reduce nitration efficiency. Adjust stoichiometry or use phase-transfer catalysts to enhance reactivity .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

- Analytical Workflow :

- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL (for refinement) and Mercury (for visualization). The nitro group’s position can be confirmed via bond angles and torsion parameters .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The isopropyl group shows a doublet-of-septets (δ 1.2–1.5 ppm), while the nitro group deshields adjacent carbons (δ 140–150 ppm in ¹³C) .

- IR : Confirm nitro (1520–1350 cm⁻¹) and ester (1740–1710 cm⁻¹) functionalities.

Advanced Research Questions

Q. What strategies can address contradictions in reported reactivity of nitro-substituted pyrazoles under catalytic conditions?

- Case Study : Discrepancies in hydrogenation efficiency (e.g., nitro reduction vs. ring saturation) may arise from steric effects of the isopropyl group.

- Experimental Design :

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under varying pressures (1–5 bar H₂). Monitor by HPLC-MS for intermediates.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize transition states better than ethanol .

- Data Analysis : Use kinetic modeling to identify rate-limiting steps. Steric maps (e.g., calculated using Mercury) quantify spatial hindrance .

Q. How can computational tools predict the compound’s bioactivity or interaction with biological targets?

- Workflow :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The nitro group’s electron-withdrawing nature may influence binding affinity .

- MD Simulations : Simulate stability in aqueous environments (GROMACS). The ester group’s hydrophobicity may reduce solubility, requiring co-solvents .

- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays.

Q. What are the best practices for ensuring stability during long-term storage of nitro-pyrazole derivatives?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.